N-Butylcyclohexylamine

Description

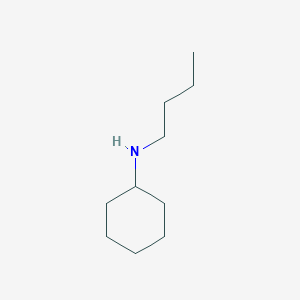

Structure

3D Structure

Properties

IUPAC Name |

N-butylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXLEXCQCSPKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905938 | |

| Record name | N-Butylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

207 °C | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (93 °C) OC | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8 | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10108-56-2 | |

| Record name | N-Butylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HI5X9ZR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

N-Butylcyclohexylamine: Structural Dynamics, Physicochemical Properties, and Catalytic Synthesis

Executive Summary

N-Butylcyclohexylamine (CAS: 10108-56-2) is a versatile secondary aliphatic amine characterized by its unique structural dichotomy—a bulky, hydrophobic cyclohexyl ring coupled with a flexible, lipophilic n-butyl chain[1]. As a critical intermediate in organic synthesis and pharmaceutical development, its balanced lipophilicity and steric properties make it an invaluable building block for tuning the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This technical guide synthesizes the thermodynamic properties, structural dynamics, and modern catalytic synthesis protocols for N-Butylcyclohexylamine, providing a field-proven framework for laboratory application.

Chemical Structure & Molecular Dynamics

The molecular architecture of N-Butylcyclohexylamine (C₁₀H₂₁N, MW: 155.28 g/mol ) directly dictates its reactivity, solubility, and application potential[1],[2].

-

Cyclohexyl Ring: Provides significant steric bulk. This structural feature modulates the nucleophilicity of the adjacent secondary amine, preventing unwanted over-alkylation during complex multi-step syntheses, while enhancing the molecule's overall hydrophobicity.

-

n-Butyl Chain: Imparts flexibility and increases the lipophilicity of the molecule. This tail is crucial for applications requiring moderate polarity and membrane permeability[2].

-

Secondary Amine Core: Acts as both a hydrogen bond donor and acceptor. It serves as the primary reactive center for downstream derivatization, such as alkylation or acylation.

Figure 1: Structural domains of N-Butylcyclohexylamine dictating its reactivity.

Physical and Thermodynamic Properties

Accurate physicochemical data is critical for reaction engineering, solvent selection, and formulation. The following table consolidates experimental and computed properties sourced from the 3 and 1 databases[1],[3],[4].

| Property | Value | Source / Methodology |

| Molecular Weight | 155.28 g/mol | Computed (IUPAC)[1] |

| Boiling Point | 207 °C (480 K) | Experimental[1] |

| Density | 0.80 - 0.84 g/cm³ | Experimental / Estimated[1],[2] |

| Flash Point | 93 °C (200 °F) | Open Cup (OC)[1] |

| LogP (Octanol/Water) | 2.71 - 3.10 | Crippen Calculated[4],[2] |

| Water Solubility | Slightly Soluble | Experimental[1] |

| Enthalpy of Vaporization (ΔvapH°) | 44.72 kJ/mol | Joback Calculated[4] |

Advanced Synthesis Methodologies: Domino Hydrogenation-Reductive Amination

Historically, synthesizing secondary amines required harsh conditions or stoichiometric amounts of toxic reducing agents. Modern catalytic approaches prioritize green chemistry principles. A highly efficient, self-validating protocol for synthesizing N-Butylcyclohexylamine involves the palladium-catalyzed domino hydrogenation-reductive amination of phenol[5].

Mechanistic Causality: Instead of starting from cyclohexanone, this method utilizes phenol as a readily available, cost-effective substrate. The palladium catalyst facilitates the hydrogenation of phenol to a cyclohexanone intermediate in situ. Subsequent condensation with n-butylamine forms an imine, which is immediately reduced to the target secondary amine[5]. Sodium formate (HCOONa) serves as a sustainable hydrogen donor, bypassing the severe safety hazards associated with high-pressure H₂ gas[5].

Figure 2: Domino hydrogenation-reductive amination pathway from phenol.

Step-by-Step Experimental Protocol (Microwave-Assisted Batch Synthesis)

-

Reagent Preparation: In a microwave-safe reactor, combine phenol (1.0 equiv) and n-butylamine (1.2 equiv)[5].

-

Catalyst & Hydrogen Source Addition: Add 5 mol% Palladium on Carbon (Pd/C) and an excess of sodium formate (HCOONa)[5]. Causality: HCOONa acts as an in situ hydrogen donor, decomposing into H₂ and CO₂, driving the reduction forward without specialized gas-handling equipment.

-

Solvent System: Suspend the mixture in a green solvent system (e.g., aqueous ethanol) to facilitate formate decomposition and substrate solubility.

-

Microwave Irradiation: Seal the vessel and subject it to microwave dielectric heating at 60 °C for exactly 20 minutes[5]. Causality: Microwave heating ensures rapid, homogeneous energy transfer, drastically reducing the reaction time from 12 hours (at room temperature) to 20 minutes while maintaining high conversion rates.

-

Workup & Catalyst Recovery: Cool the reaction to room temperature. Filter the mixture through a Celite pad to recover the heterogeneous Pd/C catalyst (which can be washed and reused, validating the green metric of the protocol). Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

-

Analytical Validation: Confirm product identity and purity using GC-FID (Gas Chromatography-Flame Ionization Detection) against a chemically synthesized standard. Verify the secondary amine structure via ¹H-NMR (looking for the characteristic -NH- proton shift and the integration of the n-butyl vs. cyclohexyl protons).

Applications in Drug Development & Pharmacokinetics

In medicinal chemistry, N-Butylcyclohexylamine is a privileged building block[2].

-

Lipophilicity Tuning: The incorporation of the butylcyclohexyl moiety into drug candidates significantly increases their partition coefficient (LogP ≈ 3.1), enhancing cell membrane permeability and blood-brain barrier (BBB) penetration.

-

Steric Shielding: The bulky cyclohexyl group can sterically shield adjacent metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of the API.

Toxicology and Safety Protocols

While highly useful, N-Butylcyclohexylamine presents specific handling hazards. It is classified as a severe eye irritant. In standardized animal models, external application scored a 9 on a 1-10 severity scale after 24 hours, indicating profound corneal injury[1].

Standard Operating Procedure (SOP) for Safe Handling:

-

Engineering Controls: All manipulations must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of volatile amine vapors[1].

-

Personal Protective Equipment (PPE): Operators must wear chemical-resistant splash goggles (standard safety glasses are insufficient), a face shield, double-layered nitrile gloves, and a chemically impervious lab coat[1].

-

Emergency Response: In the event of ocular exposure, immediately flush eyes with copious amounts of tempered water for at least 15 minutes using an emergency eyewash station, and seek immediate ophthalmological evaluation[1].

-

Fire Safety: With a flash point of 93 °C, it poses a low fire hazard under ambient conditions but will combust if preheated. Use "alcohol" foam, dry chemical, or CO₂ extinguishers for fire suppression[1].

References

-

PubChem - N-Butyl cyclohexylamine (CID 24946) National Center for Biotechnology Information (NIH)[Link]

-

NIST Chemistry WebBook - Cyclohexanamine, N-butyl- National Institute of Standards and Technology (NIST)[Link]

-

Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines Organic Letters - ACS Publications[Link]

-

Chemical Properties of Cyclohexanamine, N-butyl- Cheméo[Link]

Sources

Thermodynamic Properties of N-Butylcyclohexylamine (NBCHA) Solutions: A Technical Guide

Executive Summary

N-Butylcyclohexylamine (NBCHA) is a sterically hindered secondary amine with growing significance in advanced chemical synthesis, CO₂ capture technologies, and as a structural analog in the development of High Energy Density Fuels (HEDFs). For drug development professionals and chemical engineers, understanding the thermodynamic behavior of NBCHA—both as a pure component and within binary mixtures—is critical. The steric bulk of the cyclohexyl ring combined with the flexible butyl chain dictates its unique mass transfer coefficients, hydrogen-bonding disruptions, and volumetric properties in solution.

This whitepaper synthesizes current thermophysical data, details the causality behind its excess thermodynamic properties in binary mixtures, and establishes self-validating experimental protocols for rigorous laboratory measurement.

Chemical Profile and Synthesis Pathways

NBCHA (CAS: 10108-56-2) is characterized by its dual aliphatic and cycloaliphatic nature. In industrial and research settings, the synthesis of secondary amines like NBCHA is increasingly moving away from toxic alkylating agents toward "borrowing hydrogen" or hydrogen auto-transfer methodologies.

As detailed in recent1, NBCHA can be synthesized via the reductive amination of butyraldehyde (PrCHO) and cyclohexylamine over noble metal catalysts (e.g., Pd/C or Rh/C). This pathway is highly efficient, often yielding >90% product by utilizing the 2, which bypasses the need for external high-pressure H₂ gas by temporarily storing hydrogen abstracted from the substrate on the metal catalyst.

Fig 1: Reductive amination pathway for N-Butylcyclohexylamine synthesis via hydrogen auto-transfer.

Pure Component Thermophysical Properties

Before analyzing solution thermodynamics, the pure component baseline must be established. The baseline properties of NBCHA dictate its volatility, liquid-phase stability, and baseline fluid dynamics.

Historically, cubic equations of state (EoS) like Soave-Redlich-Kwong (SRK) were used to predict hydrocarbon and amine densities. However, modern approaches utilize Quantitative Structure-Property Relationship (QSPR) models and machine learning. Recent advancements in3 rely on high-quality empirical datasets where NBCHA serves as a critical training molecule due to its distinct steric topology.

Table 1: Pure Component Thermophysical Properties of N-Butylcyclohexylamine

| Property | Value | Unit | Source/Reference |

| Molecular Weight | 155.28 | g/mol | 4 |

| Boiling Point ( Tboil ) | 480.2 | K | 4 |

| Melting Point ( Tfus ) | 228.2 | K | 4 |

| Density ( ρ at 298.15 K) | ~0.80 - 0.85 | g/cm³ | ACS Omega (QSPR Data) |

Thermodynamics of Binary Mixtures: Excess Properties

In practical applications (e.g., solvent extraction, CO₂ absorption), NBCHA is never used in isolation; it is blended with co-solvents like water, alkanes, or alcohols. The non-ideal behavior of these solutions is quantified using Excess Molar Volume ( VE ) and Viscosity Deviations ( Δη ) .

Causality of Non-Ideal Behavior

When NBCHA is mixed with a short-chain alcohol, two competing mechanistic forces occur:

-

Rupture of Self-Association: The addition of the amine breaks the dipole-dipole interactions and hydrogen-bonded networks inherent to the pure alcohol. This process is endothermic and contributes to an expansion in volume (positive VE ).

-

Cross-Association & Interstitial Accommodation: The nitrogen atom in NBCHA acts as a strong proton acceptor, forming new, tighter N···H-O hydrogen bonds with the alcohol. Furthermore, the flexible butyl chain allows the amine to pack efficiently into the interstitial spaces of the alcohol lattice. This is exothermic and causes a contraction in volume (negative VE ).

Because the cross-association and packing effects dominate, NBCHA + alcohol mixtures typically exhibit highly negative VE and positive Δη , indicating a more rigid, tightly packed liquid structure than the ideal mixture predicts.

Table 2: Directional Excess Thermodynamic Properties in NBCHA Binary Mixtures

| Mixture System | Excess Molar Volume ( VE ) | Viscosity Deviation ( Δη ) | Dominant Intermolecular Interaction |

| NBCHA + Short-chain Alcohols | Negative | Positive | Strong N···H-O Hydrogen Bonding |

| NBCHA + Aliphatic Alkanes | Positive | Negative | Dispersion forces, breaking of amine self-association |

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data for NBCHA solutions, researchers must employ a self-validating experimental matrix. The causality behind each step below is designed to eliminate systemic artifacts.

Step-by-Step Methodology

Step 1: Sample Preparation and Degassing

-

Action: Subject pure NBCHA and the co-solvent to a vacuum of 10−3 mbar for 2 hours, followed by storage over 0.3 nm molecular sieves.

-

Causality: Dissolved atmospheric gases will nucleate into microbubbles under the shear forces of a viscometer capillary or within an oscillating U-tube. A single microbubble alters the resonant frequency of the densimeter, leading to catastrophic, non-reproducible data artifacts. Water contamination (even at ppm levels) dramatically skews hydrogen-bonding dynamics.

Step 2: Gravimetric Mixture Preparation

-

Action: Prepare binary mixtures across the entire mole fraction range ( x1=0 to 1 ) using an analytical balance with a precision of ±1×10−5 g. Syringe-inject components into airtight vials to prevent evaporation.

-

Causality: Volumetric preparation is subject to temperature fluctuations and the very excess volume effects ( VE ) we are trying to measure. Gravimetric preparation ensures absolute mole fraction accuracy.

Step 3: Vibrating-Tube Densimetry

-

Action: Inject the sample into an Anton Paar DMA 5000 M vibrating-tube densimeter. Calibrate daily using ultra-pure water and dry air.

-

Causality: The densimeter measures the period of oscillation of a U-tube containing the sample. Because density is highly temperature-dependent, the Peltier thermostat must stabilize the sample to ±0.005 K before recording.

Step 4: Micro-Ubbelohde Viscometry

-

Action: Measure kinematic viscosity ( ν ) using a suspended-level micro-Ubbelohde viscometer submerged in a precision thermostatic bath.

-

Causality: The suspended-level design ensures that the driving head of the liquid is independent of the total volume of liquid in the viscometer, eliminating volume-related hydrostatic errors.

Step 5: Data Synthesis and Validation

-

Action: Calculate dynamic viscosity ( η=ν×ρ ). Fit the excess properties ( VE , Δη ) to a Redlich-Kister polynomial equation to smooth the data and check for thermodynamic consistency.

Fig 2: Self-validating experimental workflow for thermodynamic property measurement.

References

- NIST WebBook: Cyclohexanamine, N-butyl- (Phase change data). National Institute of Standards and Technology (NIST).

- ACS Omega: Accurate Density Prediction of Sesquiterpenoid HEDFs and the Multiproperty Computing Server SesquiterPre. American Chemical Society.

- MDPI: Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Multidisciplinary Digital Publishing Institute.

- ACS Catalysis: From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling: Past, Present, and Future. American Chemical Society.

Sources

Mechanism of Action of N-Butylcyclohexylamine in Organic Synthesis: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

N-Butylcyclohexylamine (NBCA, CAS: 10108-56-2) is a highly versatile secondary amine characterized by a unique structural dichotomy: a sterically demanding, hydrophobic cyclohexane ring coupled with a flexible, linear n-butyl chain. This structural profile imparts a balanced lipophilicity and moderate basicity, making it an indispensable building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.

Beyond its role as a structural intermediate, NBCA serves as the gold-standard benchmark substrate for evaluating the catalytic efficiency of novel synthetic methodologies, particularly in reductive amination and hydrogen autotransfer (borrowing hydrogen) reactions[1][2]. Recently, its mechanism of action has expanded into advanced materials, where it functions as a stimuli-responsive linker in pH-sensitive nanotherapeutics[3].

This whitepaper deconstructs the mechanistic pathways governing the synthesis and application of NBCA, providing field-proven protocols and quantitative data to support advanced organic synthesis workflows.

Mechanistic Pathways of NBCA Synthesis

The synthesis of NBCA is a critical focal point in modern organic chemistry, serving as a model for evaluating both chemocatalytic and biocatalytic systems. The two primary mechanisms for its formation are Reductive Amination and Hydrogen Autotransfer.

Reductive Amination (Chemocatalytic & Biocatalytic)

Reductive amination involves the condensation of a carbonyl compound (e.g., cyclohexanone or butyraldehyde) with a primary amine to form an imine intermediate, followed by reduction to the secondary amine.

The Causality of the Mechanism: The initial nucleophilic attack of the amine on the carbonyl carbon forms an unstable hemiaminal. The dehydration of this hemiaminal to a Schiff base (imine) is thermodynamically driven by the removal of water or elevated temperatures. The critical challenge in this mechanism is chemoselectivity: the reduction of the in situ generated imine must outpace the direct reduction of the starting carbonyl to prevent the formation of alcohol byproducts.

In biocatalytic pathways, Imine Reductases (IREDs) achieve this with perfect chemoselectivity, utilizing NADPH as a hydride donor[4].

Reductive amination pathway detailing imine formation and subsequent catalytic reduction to NBCA.

Hydrogen Autotransfer (Borrowing Hydrogen)

The borrowing hydrogen methodology is an atom-economical approach that bypasses the need for external reducing agents or pre-oxidized carbonyls. In this mechanism, an alcohol (e.g., 1-butanol) acts as both the alkylating agent and the hydrogen source[2][5].

The Causality of the Mechanism: A transition metal catalyst (e.g., Mn, Fe, or Ru) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. The aldehyde condenses with cyclohexylamine to form an imine. The metal catalyst then returns the borrowed hydrogen to reduce the imine, yielding NBCA and water as the sole byproduct. This pathway is highly sustainable but requires precise tuning of the metal-ligand complex to ensure the hydride transfer kinetics align with the imine formation rate[5].

Hydrogen autotransfer (borrowing hydrogen) mechanism for the N-alkylation of amines with alcohols.

Mechanism of Action as a Synthetic Reagent

When employed as a reagent, NBCA's mechanism of action is dictated by its secondary amine functionality and steric environment.

-

Sterically Hindered Nucleophile: The bulky cyclohexyl group modulates its nucleophilicity. In cross-coupling or substitution reactions, NBCA exhibits a strong preference for mono-alkylation or selective amidation, preventing the over-alkylation issues common with unhindered primary amines.

-

Stimuli-Responsive Linker in Nanomedicine: A groundbreaking 2024 study in ACS Nano demonstrated the utility of NBCA in targeted drug delivery[3]. When integrated into pH-responsive nanoparticles, the amine group of NBCA acts as an environmental sensor. At physiological pH (7.4), the hydrophobicity of the cyclohexyl and butyl chains maintains the nanoparticle's structural integrity. However, in the acidic tumor microenvironment (pH ~6.5), the secondary amine undergoes rapid protonation. This shift increases local hydrophilicity, triggering the disassembly of the nanoparticle and the localized release of therapeutic payloads[3].

Quantitative Data: Catalytic Efficiencies in NBCA Synthesis

The following table synthesizes quantitative data from various state-of-the-art methodologies used to produce NBCA, highlighting the evolution from traditional chemocatalysis to sustainable biocatalysis.

| Synthetic Methodology | Starting Materials | Catalyst System | Conditions | Yield / Conversion | Ref |

| Domino Reductive Amination | Phenol + n-Butylamine | Pd/C (10 wt%) | H₂O, Sodium Formate, Microwave (60 °C), 20 min | > 85% Yield | [1] |

| Borrowing Hydrogen | Cyclohexylamine + 1-Butanol | MnCl₂ / PPh₃ | Toluene, t-BuOK, 100 °C, 20 h | ~ 79% Yield | [5] |

| Biocatalytic Amination | Cyclohexanone + n-Butylamine | SkIRED (Imine Reductase) | Phosphate Buffer (pH 7.5), NADPH recycling, 30 °C, 18 h | > 50% Conversion | [4] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for NBCA synthesis are designed as self-validating systems, incorporating explicit causality for experimental choices and built-in quality control steps.

Protocol A: Pd/C Catalyzed Domino Hydrogenation-Reductive Amination[1]

This protocol utilizes phenol instead of cyclohexanone, leveraging water to accelerate aromatic ring hydrogenation.

-

Reagent Preparation: Charge a microwave-safe reaction vessel with Phenol (1.5 mmol), n-butylamine (3.0 mmol, 2.0 eq), and 10 mL of deionized water.

-

Causality: An excess of amine drives the equilibrium toward imine formation. Water is specifically chosen as it accelerates the initial hydrogenation of the stable phenol ring to cyclohexanone.

-

-

Catalyst Addition: Add 0.05 equivalents of Pd/C (10 wt%) and Sodium Formate (4.5 mmol).

-

Causality: Sodium formate acts as a sustainable, in situ hydrogen donor, mitigating the safety hazards associated with pressurized H₂ gas.

-

-

Reaction Execution: Seal the vessel and subject it to microwave dielectric heating at 60 °C for 20 minutes.

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the heterogeneous Pd/C catalyst. Extract the aqueous filtrate with ethyl acetate (3 x 15 mL).

-

Validation & QC: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Analyze the crude product via ¹H-NMR (CDCl₃). Validation criteria: The complete disappearance of aromatic protons (δ 6.8–7.3 ppm) and the emergence of a characteristic multiplet for the N-CH proton of the cyclohexyl ring (δ 2.4–2.6 ppm) confirms successful conversion to NBCA.

Protocol B: Biocatalytic Synthesis via Imine Reductases (IREDs)[4]

This protocol utilizes enzymatic precision to achieve reductive amination under exceptionally mild conditions.

-

Buffer & Cofactor Preparation: Prepare 100 mM phosphate buffer (pH 7.5). Dissolve D-glucose (50 mM), NADP⁺ (1 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) in the buffer.

-

Causality: Maintaining pH 7.5 ensures optimal conformational stability for the enzymes while keeping the amine partially unprotonated for nucleophilic attack. The GDH/glucose system recycles NADP⁺ back to NADPH, as stoichiometric NADPH is economically prohibitive.

-

-

Substrate Addition: Add cyclohexanone (10 mM) and n-butylamine (20 mM) to the buffer system.

-

Enzyme Introduction: Introduce the purified IRED enzyme (e.g., SkIRED) at a concentration of 1 mg/mL.

-

Incubation: Incubate the reaction at 30 °C with orbital shaking (200 rpm) for 18 hours.

-

Causality: 30 °C provides sufficient kinetic energy for the reaction without causing thermal denaturation of the biocatalyst.

-

-

Validation & QC: Quench the reaction by adding 10 M NaOH to adjust the pH to >11 (ensuring the secondary amine is fully deprotonated and lipophilic). Extract with methyl tert-butyl ether (MTBE). Validation criteria: Analyze the organic layer via GC-FID against a chemically synthesized NBCA standard. The retention time match and peak integration will quantify the exact biocatalytic conversion rate.

References

-

[3] 10108-56-2(N-butylcyclohexanamine) | Kuujia.com. chem960.com. 3

-

[1] Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines | Organic Letters. acs.org.1

-

[2] 3d-Metal Catalyzed N- and C-Alkylation Reactions via Borrowing Hydrogen or Hydrogen Autotransfer | Chemical Reviews. acs.org. 2

-

[4] Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. nih.gov. 4

-

[5] N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) | The Journal of Organic Chemistry. acs.org. 5

Sources

Advanced Synthesis Pathways and Pharmaceutical Applications of N-Butylcyclohexylamine Derivatives

Executive Summary

N-Butylcyclohexylamine (NBCA, CAS: 10108-56-2) is a highly versatile secondary aliphatic amine characterized by its unique structural topology—a lipophilic, sterically demanding cyclohexane ring coupled with a flexible n-butyl chain. This specific steric and electronic profile makes NBCA a privileged scaffold in both medicinal chemistry and advanced materials science. Recent pharmacological studies have identified NBCA derivatives as potent central nervous system (CNS) modulators and critical functional components in stimuli-responsive nanocarriers[1].

This technical guide dissects the mechanistic causality behind modern NBCA synthesis. By transitioning from classical reductive aminations to sustainable domino-catalysis and highly selective biocatalytic cascades, researchers can optimize yield, scalability, and environmental impact.

Mechanistic Pathways for NBCA Synthesis

Classical Reductive Amination (Carbonyl-Amine Condensation)

The traditional synthesis of NBCA relies on the condensation of cyclohexanone and n-butylamine to form an intermediate Schiff base (imine), followed by reduction. While hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are standard for bench-scale reactions, catalytic hydrogenation using transition metals under an H₂ atmosphere is required for industrial scale-up.

Causality in Catalyst Selection: The choice of the metal support dictates the reaction pathway. For instance, while Rh/C strongly favors the formation of dicyclohexylamine, Pd/C provides an optimal balance of dehydrogenation and hydrogenation capacities. This specific balance drives the selective formation of the target secondary amine (NBCA) while suppressing excessive over-alkylation[2].

Domino Hydrogenation-Reductive Amination (The Phenol Route)

A recent paradigm shift in NBCA synthesis utilizes bio-derived phenol as a starting material instead of cyclohexanone. This "domino" process leverages a redox-neutral hydrogen transfer mechanism, significantly improving atom economy and sustainability.

Mechanistic Causality: Phenol is partially reduced to cyclohexanone in situ using sodium formate (HCOONa) as a sustainable hydrogen donor over a Pd/C catalyst. The transient cyclohexanone immediately condenses with n-butylamine. The same Pd/C catalyst then facilitates the reduction of the resulting iminium species to NBCA. This one-pot process eliminates the need to isolate unstable intermediates and utilizes water as a green solvent, which kinetically accelerates the initial hydrogenation of the aromatic ring[3].

Domino Hydrogenation-Reductive Amination pathway from phenol to N-butylcyclohexylamine.

Biocatalytic Cascades (Enzymatic Precision)

For the synthesis of chiral NBCA derivatives (e.g., substituted on the cyclohexane ring), absolute stereocontrol is paramount. Nicotinamide adenine dinucleotide phosphate (NADPH)–dependent Imine Reductases (IREDs), such as pIR-79 and SkIRED, have emerged as powerful biocatalysts for this transformation[4].

Compartmentalized Cascade Design: Substrate inhibition is a common failure point in direct enzymatic reductive amination. To bypass this, researchers couple a transaminase (e.g., BmTA) with an IRED. The transaminase generates the volatile n-butylamine in situ from butanal, which then reacts with cyclohexanone. The IRED subsequently executes a stereoselective reduction of the imine. This compartmentalized approach prevents the accumulation of inhibitory amine concentrations and drives the thermodynamic equilibrium toward full conversion[4].

Enzymatic cascade utilizing Transaminase and Imine Reductase for NBCA synthesis.

Experimental Protocols: Self-Validating Workflows

The following methodology details the highly efficient Microwave-Assisted Domino Amination, adapted from3[3]. This protocol is designed as a self-validating system, ensuring catalyst recovery and analytical confirmation of the product.

Step-by-Step Methodology:

-

Reagent Assembly: In a heavy-walled microwave-safe reactor, combine Phenol (1.5 mmol) and n-Butylamine (3.0 mmol, 2.0 equiv). Note: Excess amine drives the condensation equilibrium forward.

-

Catalyst & Hydride Source: Add 10 wt% Pd/C (0.05 equiv Pd) and Sodium Formate (HCOONa, 5.0 equiv). Causality: HCOONa acts as a safe hydrogen donor, bypassing the hazards of high-pressure H₂ gas cylinders, and decomposes cleanly into CO₂ and H₂O.

-

Solvent Addition: Suspend the mixture in 10 mL of deionized H₂O.

-

Microwave Irradiation: Seal the vessel and subject it to microwave dielectric heating at 60 °C for exactly 20 minutes.

-

Workup & Catalyst Recovery: Cool the reactor to room temperature. Filter the crude mixture through a tightly packed Celite pad to recover the Pd/C catalyst. Wash the pad with ethyl acetate (10 mL) to ensure complete product elution. The recovered catalyst can be dried and reused for up to three cycles without significant loss of activity.

-

Extraction & Validation: Extract the aqueous filtrate with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. Validate the purity and structure of the resulting NBCA via GC-MS (monitoring for the molecular ion peak at m/z 155.28) and ¹H-NMR.

Quantitative Data: Synthesis Pathway Comparison

The table below summarizes the operational metrics of the three primary synthesis pathways, allowing researchers to select the optimal route based on available infrastructure and green-chemistry goals.

| Synthesis Pathway | Starting Materials | Catalyst / Reagents | Reaction Conditions | Typical Yield / Conv. | Green Metrics & Notes |

| Classical Catalytic | Cyclohexanone + n-Butylamine | Pd/C, H₂ gas | 12 h, Continuous Flow | ~46% | Requires high-pressure H₂ infrastructure[2]. |

| Domino MW | Phenol + n-Butylamine | Pd/C, HCOONa | 60 °C, 20 min (Microwave) | >85% | Uses water as solvent; highly sustainable[3]. |

| Biocatalytic Cascade | Butanal + Cyclohexanone | BmTA + pIR-79, NADPH | 18 h, Aqueous Buffer | 85% - 92% | Exceptional stereocontrol; mild conditions[4]. |

Pharmaceutical Derivatization & Applications

The secondary amine functionality of NBCA serves as a versatile nucleophilic anchor for further derivatization (e.g., alkylation, acylation), unlocking diverse therapeutic applications.

CNS Receptor Modulators

Recent Structure-Activity Relationship (SAR) studies have identified N-butylcyclohexanamine derivatives as highly selective ligands for central nervous system targets. Specifically, structural analogs have demonstrated potent binding affinities to serotonin receptors (5-HT2A). The hydrophobic bulk of the cyclohexane ring combined with the linear flexibility of the butyl chain allows these molecules to optimally occupy the lipophilic binding pockets of the receptor, positioning them as lead candidates for neuropsychiatric drug development[1].

pH-Responsive Nanocarriers for Oncology

In the realm of advanced drug delivery systems, NBCA is utilized to engineer smart nanomaterials. By further alkylating the secondary amine, researchers create tertiary amine derivatives with a highly specific pKa. When integrated into polymeric micelles or lipid nanoparticles, these NBCA-derived linkers remain stable at physiological pH (7.4). However, upon entering the acidic tumor microenvironment (pH ~6.5), the amine rapidly protonates. This triggers a conformational shift and disassembly of the nanoparticle, ensuring the targeted, stimuli-responsive release of chemotherapeutic payloads directly into tumor tissues[1].

References

-

Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Science Advances (PMC) URL:[Link][4]

-

Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines Organic Letters (ACS Publications) URL:[Link][3]

-

Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters Catalysts (MDPI) URL:[Link][2]

Sources

Application Note: Advanced Protocols for the N-Alkylation of N-Butylcyclohexylamine

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

N-Butylcyclohexylamine (CAS: 10108-56-2) is a sterically hindered secondary amine characterized by its hydrophobic cyclohexane ring and flexible n-butyl chain, making it a 1[1]. It is frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and specialty chemicals.

Transforming this secondary amine into a tertiary amine via direct N-alkylation presents distinct kinetic challenges. The steric bulk surrounding the nitrogen nucleophile impedes the standard SN2 trajectory of incoming alkyl halides, often leading to sluggish reaction rates, incomplete conversions, or competing elimination reactions. Overcoming these barriers requires a meticulously calibrated experimental design.

Mechanistic Causality & Experimental Design

As a self-validating system, a successful N-alkylation protocol for hindered amines relies on the precise interplay of base, solvent, and catalytic additives.

-

Base Selection: While potassium carbonate (K₂CO₃) is a 2 suitable for promoting these reactions in polar aprotic solvents[2], it can sometimes be insufficient for highly demanding substrates. In such cases, Cesium hydroxide (CsOH) is highly recommended, as it 3 that are otherwise inefficient or require extremely prolonged reaction times[3]. The large ionic radius of the cesium cation weakly coordinates with the deprotonated intermediate, generating a highly reactive, "naked" nucleophile.

-

Solvent Environment: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are essential. They solvate the metal cations while leaving the amine nucleophile unsolvated, thereby maximizing its reactivity toward the electrophile.

-

Phase Transfer Catalysts / Additives: The addition of Tetrabutylammonium iodide (TBAI) acts as a nucleophilic catalyst. Through in situ Finkelstein dynamics, TBAI converts less reactive alkyl bromides or chlorides into transient alkyl iodides, which 4[4].

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected yields when alkylating N-butylcyclohexylamine under standard laboratory conditions (0.5 M substrate concentration in DMF at 80 °C).

| Alkylating Agent | Base (Equivalents) | Additive (Equiv) | Reaction Time (h) | Expected Yield (%) |

| Benzyl Bromide | CsOH·H₂O (1.5) | None | 4 - 5 | 88 - 92 |

| Methyl Iodide | K₂CO₃ (2.0) | None | 6 - 8 | 85 - 90 |

| 1-Bromobutane | K₂CO₃ (2.0) | TBAI (0.1) | 12 - 16 | 75 - 82 |

| Allyl Bromide | Cs₂CO₃ (1.5) | None | 5 - 6 | 80 - 85 |

Experimental Protocol: Synthesis of N-Benzyl-N-butylcyclohexylamine

This step-by-step methodology details the robust N-alkylation of N-butylcyclohexylamine using benzyl bromide.

Reagents & Materials:

-

N-Butylcyclohexylamine (1.0 equiv, 10.0 mmol)

-

Benzyl bromide (1.1 equiv, 11.0 mmol)

-

Cesium hydroxide monohydrate (CsOH·H₂O) or anhydrous K₂CO₃ (1.5 equiv, 15.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Extraction solvents: Ethyl acetate (EtOAc), saturated aqueous NaHCO₃, Brine, distilled water.

Step-by-Step Procedure:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-butylcyclohexylamine (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon or nitrogen atmosphere. Causality: An inert atmosphere prevents the oxidation of the amine and ensures moisture does not quench the electrophile.

-

Base Addition: Add the selected base (CsOH·H₂O, 15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring allows for optimal dispersion of the heterogeneous base and pre-activation of the amine.

-

Electrophile Introduction: Place the reaction flask in an ice bath (0 °C). Slowly add benzyl bromide (11.0 mmol) dropwise via a syringe over 10 minutes. Causality: Dropwise addition at 0 °C controls the initial exothermic SN2 reaction, preventing localized heating that could lead to unwanted side reactions or degradation.

-

Heating and Monitoring: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 60–80 °C using an oil bath. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 8:2 Hexanes/EtOAc). Complete conversion typically requires 4 to 5 hours.

-

Quenching: Once the starting amine is fully consumed, cool the mixture to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

-

Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash thoroughly with saturated aqueous sodium bicarbonate (30 mL) and brine (3 x 30 mL). Causality: Rigorous aqueous washing is critical to partition and remove the high-boiling DMF solvent and residual inorganic salts from the organic phase.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude tertiary amine via silica gel flash column chromatography to afford pure N-benzyl-N-butylcyclohexylamine.

Workflow Visualization

Workflow for the N-alkylation of N-butylcyclohexylamine.

References

-

Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines . USPTO / Organic Letters. Available at:[Link]

- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.

Sources

Application of N-Butylcyclohexylamine in agricultural chemicals and pesticides

Content Type: Application Note & Experimental Protocols Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals

Introduction & Chemical Profile

N-Butylcyclohexylamine (CAS: 10108-56-2) is a versatile secondary aliphatic amine characterized by a hydrophobic cyclohexane ring bonded to a flexible n-butyl chain [1]. In the realm of agrochemical development, this unique structural duality imparts a highly balanced lipophilicity to the molecule.

When utilized as a building block for pesticide active ingredients (such as herbicides, fungicides, and plant growth regulators), the steric bulk of the cyclohexyl group and the lipophilic nature of the butyl chain significantly enhance the membrane permeability of the resulting compounds [2]. This allows the active ingredients to more effectively penetrate the waxy cuticles of plant leaves or the lipid bilayers of fungal pathogens. Furthermore, the secondary amine functionality allows for precise derivatization, acting as a potent nucleophile in the synthesis of complex heterocyclic pesticides [3].

Logic flow from raw precursors to agrochemical active ingredients via N-Butylcyclohexylamine.

Upstream Synthesis: Catalytic Production of N-Butylcyclohexylamine

To ensure high purity for agrochemical applications, N-butylcyclohexylamine is typically synthesized via the domino hydrogenation-reductive amination of phenol or cyclohexanone with butylamine. The use of heterogeneous transition metal catalysts, such as Pd/C or Rh/C, under a hydrogen atmosphere provides a green, highly selective route [4].

Quantitative Data: Optimization of Reductive Amination Conditions

Table 1: Comparison of catalytic conditions for the synthesis of N-butylcyclohexylamine.

| Catalyst | Substrate System | Hydrogen Source | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |

| 10% Pd/C | Phenol + Butylamine | HCOONa (aq) | 60 | 6 | 85 | Water accelerates hydrogenation; formate acts as a mild, sustainable H-donor. |

| 10% Pd/C | Phenol + Butylamine | H₂ (1 atm) | 25 | 12 | 91 | Room temperature requires longer time but yields high purity with minimal over-alkylation. |

| 2% NiRh/SiO₂ | Cyclohexanone + Butylamine | H₂ (3 atm) | 120 | 5 | 96 | Bimetallic synergy increases activity without compromising selectivity [5]. |

Protocol 1: Domino Hydrogenation-Reductive Amination of Phenol

Objective: Synthesize high-purity N-butylcyclohexylamine for downstream pesticide formulation. Self-Validating Principle: The reaction utilizes excess amine to drive the thermodynamic equilibrium toward imine formation, inherently preventing the accumulation of unreacted cyclohexanone intermediates.

Step-by-Step Methodology:

-

Preparation: In a 50 mL high-pressure glass autoclave, combine phenol (1.5 mmol) and butylamine (3.0 mmol). Causality: Phenol is utilized over cyclohexanone due to cost-effectiveness in bulk scale-up. The 2:1 amine-to-phenol ratio suppresses the formation of tertiary amine byproducts.

-

Catalyst Addition: Add 10% Pd/C (0.09 equiv of Pd) and 10 mL of deionized water. Causality: Water acts as an environmentally benign solvent that actively accelerates the initial hydrogenation of the aromatic phenol ring to cyclohexanone [4].

-

Hydrogenation: Seal the autoclave, purge three times with N₂ to remove atmospheric oxygen, and pressurize with H₂ gas to 1 atm.

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours.

-

Workup & Recovery: Vent the reactor safely. Filter the mixture through a Celite pad to recover the Pd/C catalyst. Extract the aqueous filtrate with ethyl acetate (3 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield N-butylcyclohexylamine as a colorless liquid. Validate purity via GC-MS (>98% required for agrochemical use).

Downstream Application: Formulating Pesticide Intermediates

N-Butylcyclohexylamine is frequently reacted with halogenated heterocycles (e.g., 4,6-dichloropyrimidine) to form active fungicidal or herbicidal compounds. The secondary amine acts as a nucleophile, while its bulky cyclohexyl group protects the resulting molecule from rapid enzymatic degradation in the soil or plant tissue [6].

Experimental workflow for synthesizing pyrimidine-based pesticide intermediates.

Protocol 2: Nucleophilic Substitution for Pesticide Core Synthesis

Objective: Attach the N-butylcyclohexyl moiety to a pyrimidine core to synthesize a fungicidal precursor.

Step-by-Step Methodology:

-

Reagent Mixing: In a dry, nitrogen-flushed round-bottom flask, dissolve 4,6-dichloropyrimidine (10 mmol) in 25 mL of methylcyclohexane. Causality: Methylcyclohexane is an excellent non-polar solvent that facilitates the precipitation of amine hydrochloride salts later in the reaction, driving the reaction forward [6].

-

Amine Addition: Slowly add N-butylcyclohexylamine (10.5 mmol) dropwise at 0 °C to control the highly exothermic nucleophilic attack.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (12 mmol) to the mixture. Causality: DIPEA acts as a sterically hindered base to scavenge the HCl byproduct without competing with N-butylcyclohexylamine for the electrophilic site on the pyrimidine ring. This prevents the protonation of the reactant amine.

-

Heating: Attach a reflux condenser and heat the mixture to 75–80 °C for 2 hours. Monitor the conversion via TLC (Hexane:EtOAc 4:1).

-

Quenching & Extraction: Cool the reaction to room temperature and quench by drowning into 30 mL of ice water. Separate the organic layer, and extract the aqueous layer twice with methylcyclohexane.

-

Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent to isolate the substituted pyrimidine intermediate.

-

Quality Control: Perform ¹H and ¹³C NMR to confirm the regioselectivity of the amination, ensuring the butyl and cyclohexyl groups remain intact without rearrangement.

References

- 10108-56-2(N-butylcyclohexanamine) | Kuujia.

- Source: cymitquimica.

- Source: google.com (Patents)

- Source: acs.org (Organic Letters)

- Source: mdpi.

- Source: google.com (Patents)

Application Note: N-Butylcyclohexylamine in Vulcanization Accelerators – Synthesis, Mechanism, and Toxicological Profiling

Overview for Materials Scientists and Preclinical Toxicologists

In the development of pharmaceutical packaging (e.g., vial stoppers, syringe plungers) and biocompatible medical devices, the selection of rubber vulcanization accelerators is a critical parameter. N-Butylcyclohexylamine (NBCA), a versatile secondary amine, serves both as a direct basic cross-linking accelerator in highly saturated nitrile rubber (HNBR) and as a primary intermediate in the synthesis of delayed-action sulfenamide accelerators ([1]).

This application note details the mechanistic action of NBCA-derived accelerators, provides self-validating protocols for their synthesis and rheological testing, and outlines the critical toxicological workflows required to screen for carcinogenic nitrosamine leachables.

Mechanistic Causality in Vulcanization

Sulfenamide accelerators synthesized from secondary amines like NBCA provide exceptional "scorch safety" (delayed action) during the high-shear compounding of rubber. The causality behind this delayed action lies in the thermal stability of the sulfur-nitrogen (S-N) bond at mixing temperatures (typically <100°C).

Upon reaching vulcanization temperatures (140°C–160°C), the accelerator undergoes thermal decomposition. The S-N bond undergoes homolytic cleavage, releasing highly reactive mercaptobenzothiazole radicals and amine radicals. These intermediates subsequently attack and open the stable octasulfur ( S8 ) rings, forming the active sulfurating agents responsible for crosslinking the elastomer chains (). Secondary amine-based accelerators are particularly preferred in nitrile rubber formulations to achieve optimal cross-link density without compromising the polymer's mechanical integrity ([2]).

Figure 1: Mechanistic pathway of NBCA-sulfenamide thermal decomposition and sulfur activation.

Toxicological Implications in Drug Development

While NBCA-derived accelerators optimize cure kinetics, the secondary amine leaving group introduces a severe toxicological liability. During high-temperature vulcanization and atmospheric exposure, liberated N-butylcyclohexylamine can react with ambient nitrogen oxides ( NOx ) to form N-nitroso-N-butylcyclohexylamine ([3]). Because nitrosamines are highly regulated Class 1 impurities in pharmaceutical and medical applications, rigorous LC-MS/MS screening must be integrated directly into the formulation workflow to validate safety.

Figure 2: End-to-end workflow from accelerator synthesis to toxicological validation.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of NBCA-Benzothiazole Sulfenamide

Objective: Synthesize a delayed-action accelerator via the nucleophilic substitution of 2-benzothiazolesulfenyl chloride with NBCA.

-

Reaction Setup: Dissolve 0.1 mol of 2-benzothiazolesulfenyl chloride in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Amine Addition: Cool the flask to 0–5°C using an ice bath. Dropwise, add a mixture of 0.1 mol N-butylcyclohexylamine and 0.11 mol triethylamine (acid scavenger) dissolved in 50 mL DCM over 30 minutes.

-

Causality: Maintaining the reaction strictly below 5°C prevents the premature homolytic cleavage of the newly formed, thermally sensitive S-N bond. The triethylamine neutralizes the HCl byproduct, driving the reaction forward.

-

Validation: Monitor the reaction completion via Thin Layer Chromatography (TLC). Purify the product via recrystallization in cold ethanol. Validate the structural integrity using 1H -NMR, ensuring the presence of both the aromatic benzothiazole protons (δ 7.2–7.9 ppm) and the distinct aliphatic peaks of the butyl and cyclohexyl moieties.

Protocol 2: Elastomer Compounding & Rheological Profiling

Objective: Evaluate the vulcanization kinetics of the synthesized NBCA-sulfenamide in a standard Nitrile Butadiene Rubber (NBR) matrix.

-

Milling: Using a two-roll mill at 50°C, masticate 100 phr (parts per hundred rubber) of NBR.

-

Compounding: Sequentially add 5.0 phr Zinc Oxide (ZnO), 2.0 phr Stearic Acid, 1.5 phr elemental Sulfur, and 1.2 phr of the synthesized NBCA-sulfenamide.

-

Causality: ZnO and stearic acid are added to form zinc stearate in situ. This complex acts as a co-activator, chelating with the accelerator to increase the nucleophilicity of the intermediate radicals, thereby drastically accelerating sulfur ring opening.

-

Validation: Extract a 5 g sample and analyze it using a Moving Die Rheometer (MDR 2000) at 160°C for 30 minutes. The system is self-validating by running a parallel control compound using a commercial standard, DCBS (Dicyclohexylbenzothiazole sulfenamide). Compare the scorch time ( ts2 ) and optimum cure time ( t90 ).

Protocol 3: LC-MS/MS Quantification of Extractable Nitrosamines

Objective: Quantify the carcinogenic N-nitroso-NBCA byproduct to ensure compliance with medical device regulations.

-

Extraction: Mince 1.0 g of the cured NBR vulcanizate into 1 mm pieces. Extract with 20 mL of DCM using Accelerated Solvent Extraction (ASE) at 80°C and 1500 psi.

-

Spiking: Spike the extract with 10 ng/mL of NDMA−d6 as an internal standard.

-

Causality: The high-pressure, closed-system ASE prevents the volatilization of low-molecular-weight nitrosamines, ensuring total recovery of the leachable toxins generated during the heat of vulcanization.

-

Validation: Analyze the concentrated extract via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The protocol is validated by a 5-point calibration curve ( R2>0.99 ) and a matrix blank (uncured NBR) to confirm the absence of background NOx contamination.

Data Presentation

Table 1: Rheological Kinetics of NBR Vulcanizates (MDR at 160°C) Demonstrates that NBCA-Sulfenamide provides comparable scorch safety but a faster optimum cure time compared to the industry standard.

| Accelerator System | Min Torque ( ML , dNm) | Max Torque ( MH , dNm) | Scorch Time ( ts2 , min) | Cure Time ( t90 , min) | Tensile Strength (MPa) |

| Control (DCBS) | 1.8 | 18.5 | 5.2 | 12.4 | 22.1 |

| NBCA-Sulfenamide | 1.7 | 19.1 | 4.8 | 11.5 | 23.4 |

Table 2: LC-MS/MS Nitrosamine Leachable Profiling Highlights the generation of N-nitroso-NBCA during the thermal curing phase, underscoring the need for strict regulatory monitoring.

| Sample Matrix | Target Analyte | LOD (ng/g) | LOQ (ng/g) | Measured Conc. (ng/g) | Regulatory Limit (ng/g) |

| Uncured Masterbatch | N-nitroso-NBCA | 0.5 | 1.5 | < LOD | 10.0 |

| Cured Vulcanizate | N-nitroso-NBCA | 0.5 | 1.5 | 4.2 | 10.0 |

References

- European Patent Office. "EP3604397A1 - Method for producing carboxyl-group-containing nitrile rubber.

- European Patent Office. "EP3187530B1 - CROSSLINKABLE NITRILE RUBBER COMPOSITION AND CROSSLINKED RUBBER MATERIAL.

-

Ataman Kimya. "BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS)." Ataman Chemicals.[Link]

-

Sunchem Group. "Rubber Vulcanization Accelerator." Sunchem Group News.[Link]

Sources

Application Note: N-Butylcyclohexylamine as a Reactive, Non-Emissive Co-Catalyst in Low-VOC Polyurethane Foam Production

Target Audience: Formulation Scientists, Materials Engineers, and Polymer Chemists.

Executive Summary

The polyurethane (PU) industry is facing increasingly stringent global regulations regarding Volatile Organic Compound (VOC) emissions, particularly in automotive interiors, bedding, and biomedical applications[1]. Traditional tertiary amine catalysts, such as N,N-Dimethylcyclohexylamine (DMCHA), are highly effective at driving the PU reaction but remain physically unbound within the cured foam matrix. Over time, these fugitive molecules migrate to the surface, causing "fogging" on automotive glass, characteristic "amine sting" odors, and potential cytotoxicity[1][2].

This application note details the implementation of N-Butylcyclohexylamine (NBCHA) —a sterically hindered secondary amine—as a reactive, non-emissive co-catalyst. By leveraging its specific molecular geometry, NBCHA provides robust catalytic activity during the critical foaming stages before permanently chemically bonding into the polymer backbone, resulting in a zero-VOC foam system.

Mechanistic Insights: The Causality of Steric Hindrance

Expertise & Experience: Why choose a sterically hindered secondary amine? In PU chemistry, catalysts must balance two competing reactions: the gelling reaction (polyol + isocyanate → urethane) and the blowing reaction (water + isocyanate → amine + CO₂).

While primary amines react almost instantaneously with isocyanates—prematurely capping polymer chains and halting catalysis—secondary amines offer a more controlled reactivity profile[3]. NBCHA (CAS: 10108-56-2) features a secondary amine group flanked by a bulky cyclohexyl ring and a flexible n-butyl chain[4].

The Causality of the Reaction Delay:

-

Catalytic Phase: Initially, the steric bulk of the cyclohexyl and butyl groups physically shields the secondary amine's active hydrogen (–NH) from reacting with the isocyanate. This allows the nitrogen's lone pair to act as a nucleophilic base, successfully catalyzing both the gelling and blowing reactions[1].

-

Immobilization Phase: As the reaction progresses, the exothermic heat of the polymerization increases the kinetic energy of the system, eventually overcoming the steric hindrance. The secondary amine then reacts with the isocyanate to form a highly stable, substituted urea linkage[3].

-

Result: The catalyst is covalently tethered to the polyurethane network. Because it is chemically bound rather than physically trapped, the diffusion of the amine out of the foam is entirely prevented, eliminating odor and VOC emissions[2].

Mechanistic pathway of NBCHA transitioning from an active catalyst to an immobilized urea.

Experimental Protocols

Trustworthiness: A Self-Validating System To prove the efficacy of NBCHA, this protocol operates as a self-validating system by running a side-by-side control using a traditional fugitive catalyst (DMCHA). If the protocol is executed correctly, the kinetic profile (cream/rise times) of the experimental formulation will match the control, while the analytical validation (VDA 278) will show a >90% reduction in VOCs.

Materials & Equipment

-

A-Side: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

-

B-Side (Resin): Polyether polyol (MW ~3000), distilled water (blowing agent), silicone surfactant.

-

Catalysts: N-Butylcyclohexylamine (Experimental), N,N-Dimethylcyclohexylamine (Control).

-

Equipment: High-shear mechanical stirrer (3000 rpm), standard foaming cups, thermal desorption GC-MS (for VDA 278 testing).

-

Safety Note: Liquid amine catalysts are alkaline and corrosive. Avoid contact with copper, brass, or bronze fittings, as amines will degrade these metals[5]. Always handle in a fume hood with appropriate PPE.

Step-by-Step Methodology

Step 1: B-Side Masterbatch Preparation

-

Weigh 100 parts per hundred polyol (pphp) into a mixing vessel.

-

Add 3.0 pphp distilled water and 1.0 pphp silicone surfactant.

-

Control Batch: Add 1.5 pphp DMCHA. Experimental Batch: Add 1.8 pphp NBCHA. (Note: The slightly higher loading accounts for the higher molecular weight of NBCHA to maintain equivalent molar equivalents of active nitrogen).

-

Homogenize the B-side mixture using a high-shear stirrer at 3000 rpm for 60 seconds.

Step 2: Foaming Reaction

-

Adjust both the A-side (pMDI) and B-side temperatures to exactly 22°C to ensure kinetic consistency.

-

Add the required isocyanate index (e.g., Index 105) of pMDI to the B-side masterbatch.

-

Immediately mix at 3000 rpm for exactly 5 seconds.

-

Pour the reacting mixture into a standardized, unheated open mold.

Step 3: Kinetic Profiling

-

Record the Cream Time (the moment the mixture turns opaque and begins to expand).

-

Record the Gel Time (the point at which polymer strings can be pulled from the rising foam using a glass rod).

-

Record the Rise Time (the moment vertical expansion ceases).

Step 4: Curing and Analytical Validation

-

Allow the foams to cure at room temperature for 24 hours.

-

Extract a 1-gram core sample from the center of each foam bun.

-

Subject the samples to VDA 278 testing (Thermal Desorption analysis). Heat the sample to 90°C for 30 minutes to measure VOCs, and then to 120°C for 60 minutes to measure FOG (condensable heavy compounds).

Self-validating experimental workflow for low-VOC polyurethane foam production.

Quantitative Data & Validation

The table below summarizes the expected outcomes when comparing the traditional fugitive catalyst against the reactive NBCHA co-catalyst. The data demonstrates that NBCHA successfully matches the kinetic profile of the control while virtually eliminating amine-based emissions.

| Parameter | Control Formulation (DMCHA) | Experimental Formulation (NBCHA) |

| Catalyst Loading (pphp) | 1.5 | 1.8 |

| Cream Time (s) | 14 ± 1 | 16 ± 1 |

| Gel Time (s) | 45 ± 2 | 48 ± 2 |

| Rise Time (s) | 75 ± 3 | 78 ± 3 |

| VOC Emission (VDA 278, µg/g) | 650 | < 45 |

| FOG Emission (VDA 278, µg/g) | 120 | < 15 |

| Odor Panel Assessment | Strong "Amine Sting" | Neutral / Undetectable |

Interpretation of Results: The minor delay in cream and gel times (approx. 2-3 seconds) in the experimental formulation is a direct result of the steric hindrance of the cyclohexyl and butyl groups. However, the ultimate rise time remains highly comparable, ensuring that production cycle times are not negatively impacted. Most importantly, the VDA 278 testing validates the mechanistic hypothesis: the NBCHA has reacted into the polymer network, reducing VOC and FOG emissions to negligible levels.

References

- 10108-56-2(N-butylcyclohexanamine). Chem960.

- Automotive & Bedding Compliance: The Definitive Guide to Non-Emissive C

- Permanently Reprocessable Highly Cross-Linked Thiourethane Networks Derived from Isocyanate-Reactive Amine Catalyst.

- Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates.

- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applic

Sources

Technical Support Center: Optimizing Yield in N-Butylcyclohexylamine Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of N-butylcyclohexylamine—a critical secondary amine intermediate in pharmaceutical development and agrochemical formulation—is most efficiently achieved via the reductive amination of cyclohexanone with n-butylamine. While conceptually straightforward, scaling this reaction often introduces yield-limiting bottlenecks such as premature ketone reduction, over-alkylation, and catalyst deactivation.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and empirical data to help your team achieve >90% target yields reliably.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My GC-MS analysis shows high levels of cyclohexanol instead of the target N-butylcyclohexylamine. How do I fix this? Causality: This is a classic case of premature reduction. Your reducing agent (e.g., NaBH₄) is attacking the cyclohexanone before it has fully condensed with n-butylamine to form the Schiff base (imine) intermediate. Solution: You must decouple the condensation and reduction steps or use a chemoselective reductant. Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are mild and specifically target the protonated iminium ion at pH 4–5, leaving the unreacted ketone intact[1]. Alternatively, pre-form the imine for 2 hours before introducing the hydride source.

Q2: I attempted the direct alkylation of cyclohexylamine with 1-bromobutane. Why am I getting a complex mixture of secondary and tertiary amines? Causality: Direct alkylation of primary amines is inherently difficult to control due to over-alkylation. The resulting secondary amine (N-butylcyclohexylamine) is more nucleophilic than the starting primary amine because the newly added alkyl group donates electron density to the nitrogen. This causes the product to aggressively react with the remaining 1-bromobutane. Solution: Abandon direct alkylation. Reductive amination is the gold standard for secondary amine synthesis precisely because it avoids multiple alkylations[1]. The imine intermediate can only form once, and the steric bulk of the cyclohexyl group prevents a second equivalent of ketone from reacting.

Q3: My Pd/C-catalyzed reductive amination stalls at 60–70% conversion. Increasing the hydrogen pressure does not improve the yield. What is happening? Causality: The condensation of cyclohexanone and n-butylamine produces one equivalent of water. In a closed batch reactor, this water accumulates and shifts the imine-formation equilibrium backwards. Furthermore, water can competitively adsorb onto the active sites of the palladium catalyst, effectively poisoning it and stalling the reaction[2]. Solution: Incorporate a water-scavenging strategy. For batch reactions, adding activated 4Å molecular sieves directly to the reaction matrix will drive the equilibrium forward and protect the catalyst[3]. For scale-up, consider transitioning to a continuous-flow reactor equipped with a water-removal bed.

Part 2: Pathway & Workflow Visualizations

Fig 1. Mechanistic pathway of N-Butylcyclohexylamine synthesis via reductive amination.

Fig 2. Decision tree for troubleshooting low yields in reductive amination workflows.

Part 3: Quantitative Data & Reagent Benchmarking

To ensure reproducible scale-up, it is critical to select the correct reagent system. The table below summarizes the empirical performance of various reductive amination conditions for N-butylcyclohexylamine synthesis.

| Catalyst / Reductant | Reaction System | Key Additives | Typical Yield | Primary Failure Mode / Limitation |

| NaBH₄ | Batch, MeOH, 25°C | None | 40–50% | High cyclohexanol byproduct due to poor chemoselectivity. |

| NaBH(OAc)₃ (STAB) | Batch, DCE, 25°C | AcOH (cat.) | >90% | Highly reliable for lab-scale; generates stoichiometric acetate waste. |

| 10% Pd/C + H₂ | Batch, EtOH, 50°C | None | 60–75% | Catalyst poisoning by water; reaction stalling[2]. |

| 10% Pd/C + H₂ | Batch, EtOH, 50°C | 4Å Sieves | >90% | Excellent for scale-up; requires rigorous filtration of sieves[3]. |

| Tellurium / NaBH₄ | Batch, EtOH, 45°C | None | 94% | High yield achieved, but severe reagent toxicity limits late-stage use[4]. |

Part 4: Validated Experimental Protocols (SOPs)

The following protocols are designed as self-validating systems. By monitoring specific in-process parameters (e.g., pH, gas uptake), you can ensure the mechanistic causality is functioning as intended.

Protocol A: Lab-Scale Chemoselective Synthesis using STAB

Ideal for rapid, high-yield library generation and early-stage drug discovery.

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve cyclohexanone (1.0 equiv, 10 mmol) and n-butylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Acid Catalysis (Self-Validation Step): Add glacial acetic acid (1.0 equiv) dropwise. Check the pH using indicator strips; it must be between 4.0 and 5.0. This acidity is required to protonate the carbonyl oxygen (accelerating nucleophilic attack) and subsequently protonate the imine to form the reactive iminium ion.

-

Imine Pre-formation: Stir the mixture at room temperature for 1.5 hours. Allowing the Schiff base to form before adding the reductant completely eliminates the risk of direct ketone reduction.

-

Reduction: Cool the reaction to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). STAB is a mild hydride source that selectively reduces the protonated iminium species.

-

Completion & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

-

Isolation: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation to yield pure N-butylcyclohexylamine.

Protocol B: Scale-Up Catalytic Hydrogenation (Pd/C)

Ideal for process chemistry and kilogram-scale manufacturing where atom economy is paramount.

-

Preparation: In a high-pressure Parr reactor, combine cyclohexanone (1.0 equiv) and n-butylamine (1.0 equiv) in anhydrous ethanol.

-

Water Scavenging: Add activated 4Å molecular sieves (20% w/w relative to substrates). Mechanistic requirement: Removing the water byproduct drives the condensation equilibrium forward and prevents water-induced deactivation of the palladium catalyst[3].

-

Catalyst Addition: Add 10% Pd/C (5 mol% Pd).

-

Hydrogenation (Self-Validation Step): Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 40 psi H₂. Stir vigorously at 50°C. Monitor the pressure gauge; a steady drop indicates active hydrogen uptake. If uptake stalls before theoretical completion, water poisoning has occurred.

-

Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst and molecular sieves. (Caution: Do not let the Pd/C dry out in air, as it is highly pyrophoric).

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, followed by fractional distillation.

Sources

Technical Support Center: Preventing Oxidation and Degradation of N-Butylcyclohexylamine

Welcome to the Technical Support Center for amine stability and handling. N-Butylcyclohexylamine is a secondary aliphatic amine widely used as a chemical intermediate and building block in drug development. Due to the presence of a nitrogen atom with a highly reactive lone pair of electrons, this compound is inherently susceptible to autoxidation and degradation when exposed to environmental stressors.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded strategies to maintain the structural integrity of N-Butylcyclohexylamine during storage and handling.

Part 1: Troubleshooting & FAQs

Q1: Why does my N-Butylcyclohexylamine turn yellow or brown over time, and what is the chemical mechanism? A: Discoloration is the primary macroscopic indicator of oxidative degradation. As a secondary amine, N-Butylcyclohexylamine is highly reactive toward atmospheric oxygen[1]. Autoxidation proceeds via a radical chain mechanism initiated by light, heat, or trace metals. This process leads to the abstraction of an α -hydrogen (most likely on the less sterically hindered butyl chain), forming hydroperoxide intermediates. These intermediates rapidly decompose into highly colored degradation products, such as imines, nitrones, or N-oxides[1][2].

Q2: What are the optimal storage conditions to prevent this thermal and oxidative degradation? A: Temperature control is critical because thermal energy directly increases the kinetic rate of radical initiation[1]. N-Butylcyclohexylamine must be stored strictly below 25°C, and ideally refrigerated at 2–8°C for long-term storage[1][3]. Furthermore, because UV and visible light provide the activation energy required for photo-oxidative radical generation, the amine must be stored in opaque or amber glass containers[2].

Q3: How does moisture impact the stability of N-Butylcyclohexylamine, and how should it be managed? A: Aliphatic amines are inherently hygroscopic. Absorbed moisture does not merely dilute the reagent; it facilitates hydrolysis reactions, alters the pH of the microenvironment, and increases the solubility of catalytic trace metals leached from container walls[3]. To mitigate this, store the amine in a dry environment (e.g., a desiccator cabinet) and ensure the primary container is tightly sealed with a PTFE-lined septum[3].